Higher Boiling Point over Non-Chlorinated Analog
The 4-chloro substituent on the dihydropyrrolopyrimidine core dramatically increases the predicted boiling point, offering enhanced thermal stability and altered purification requirements compared to the non-chlorinated analog. 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine (Target) exhibits a predicted boiling point of 442.2 ± 55.0 °C, whereas the dechlorinated comparator 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 97482-19-4) shows a significantly lower predicted boiling point of 312.6 ± 25.0 °C [1].
| Evidence Dimension | Predicted Boiling Point |
|---|---|
| Target Compound Data | 442.2 ± 55.0 °C |
| Comparator Or Baseline | 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 97482-19-4): 312.6 ± 25.0 °C |
| Quantified Difference | ~130 °C higher boiling point for the target compound |
| Conditions | Predicted boiling point calculated from chemical structure. |
Why This Matters
This large difference in boiling point directly impacts the choice of synthetic purification methods (e.g., distillation potential) and indicates superior thermal stability for reactions requiring elevated temperatures, making the chlorinated compound a more robust intermediate in demanding process chemistry conditions.
- [1] ChemSrc. (2024). 5H-Pyrrolo[2,3-d]pyrimidin-2-amine, 4-chloro-6,7-dihydro- (CAS 1251761-95-1). Retrieved April 22, 2026. View Source
